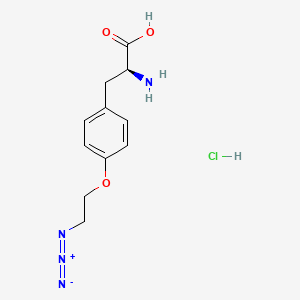

H-L-Tyr(2-azidoethyl)-OH hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H15ClN4O3 |

|---|---|

分子量 |

286.71 g/mol |

IUPAC名 |

(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C11H14N4O3.ClH/c12-10(11(16)17)7-8-1-3-9(4-2-8)18-6-5-14-15-13;/h1-4,10H,5-7,12H2,(H,16,17);1H/t10-;/m0./s1 |

InChIキー |

MBKGXPOLFHKIJE-PPHPATTJSA-N |

異性体SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCN=[N+]=[N-].Cl |

正規SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OCCN=[N+]=[N-].Cl |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to H-L-Tyr(2-azidoethyl)-OH Hydrochloride: A Bioorthogonal Tool for Chemical Biology and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-L-Tyr(2-azidoethyl)-OH hydrochloride is a non-canonical amino acid derivative of L-Tyrosine engineered for bioorthogonal chemistry. By incorporating a chemically inert but highly reactive azide (B81097) moiety, this compound serves as a powerful molecular handle for the precise, site-specific modification of peptides and proteins. Its primary application lies in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), colloquially known as "click chemistry." These reactions enable the covalent attachment of various functionalities—such as fluorescent probes, imaging agents, drug payloads, and polyethylene (B3416737) glycol (PEG) chains—to biomolecules with high efficiency and specificity. This guide provides a comprehensive overview of its properties, core applications, and detailed experimental protocols for its use in solid-phase peptide synthesis and subsequent bioconjugation.

Physicochemical Properties

This compound, also known as O-(2-Azidoethyl)-L-tyrosine hydrochloride, is a stable, solid compound. Its key quantitative data are summarized for ease of reference.

| Property | Data | Reference(s) |

| IUPAC Name | (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride | |

| Synonyms | O-(2-Azidoethyl)-L-tyrosine HCl, 4-(2-azidoethoxy)-L-phenylalanine HCl | [1] |

| CAS Number | 1567845-62-8 | [2] |

| Molecular Formula | C₁₁H₁₅ClN₄O₃ | |

| Molecular Weight | 286.72 g/mol | |

| Appearance | White to off-white solid/powder | |

| Purity | ≥99% (Typical) | [3] |

| Solubility | Soluble in aqueous solutions and polar organic solvents like DMF. | |

| Storage Conditions | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months), under nitrogen, protected from moisture. | [3] |

Core Applications in Research and Drug Development

The utility of this compound stems from the bioorthogonal nature of its azide group. This functional group does not react with native biological molecules, ensuring that chemical modifications are highly specific to the intended alkyne-bearing partner.[4]

-

Site-Specific Protein Modification: When incorporated into a protein's sequence, it provides a unique chemical "handle" for modification, leaving the rest of the protein structure untouched.

-

Fluorescent Labeling and Imaging: The azide group allows for the "clicking" of fluorescent dyes onto a target protein, enabling advanced imaging studies to track protein localization, trafficking, and dynamics within living cells.

-

Antibody-Drug Conjugate (ADC) Development: This amino acid can be used to link potent cytotoxic drugs to monoclonal antibodies. The resulting ADC can specifically target cancer cells, minimizing off-target toxicity.

-

Peptide and Protein PEGylation: Covalent attachment of polyethylene glycol (PEG) chains via click chemistry can enhance the pharmacokinetic properties of therapeutic peptides and proteins, increasing their in-vivo half-life and stability.

-

Probing Molecular Interactions: By attaching cross-linkers or affinity probes, researchers can investigate protein-protein interactions, identify binding partners, and map interaction surfaces.

Visualization of Experimental Workflow

The general workflow for utilizing H-L-Tyr(2-azidoethyl)-OH involves two primary stages: incorporation of the amino acid into a peptide backbone and the subsequent bioorthogonal conjugation reaction.

Key Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of the azido-tyrosine derivative into a peptide sequence and its subsequent conjugation via CuAAC.

Protocol 1: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the N-α-Fmoc protected version, Fmoc-L-Tyr(2-azidoethyl)-OH , into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

Materials:

-

Rink Amide Resin (or other suitable Fmoc-compatible resin)

-

Fmoc-L-Tyr(2-azidoethyl)-OH and other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

-

Coupling Activator: HBTU or HATU

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage Cocktail (Azide-Safe): 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O)[3]

-

Cold diethyl ether

-

SPPS reaction vessel

Methodology:

-

Resin Swelling:

-

Place the desired amount of resin (e.g., 100 mg) into the SPPS reaction vessel.

-

Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

-

Drain the DMF.

-

-

Initial Fmoc Deprotection (if starting with pre-loaded resin):

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[5]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Incorporation of Fmoc-L-Tyr(2-azidoethyl)-OH):

-

In a separate vial, dissolve Fmoc-L-Tyr(2-azidoethyl)-OH (3-4 equivalents relative to resin loading), HBTU/HATU (3-4 eq.), and DIEA (6-8 eq.) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.[4]

-

Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

-

-

Chain Elongation:

-

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare the azide-safe cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) fresh. Warning: Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) must be avoided as they can reduce the azide group. [3][6]

-

Add the cold cleavage cocktail to the dried resin (approx. 10 mL/g of resin) and agitate at room temperature for 2-3 hours.[3]

-

Filter the solution to separate the resin beads and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum. The crude peptide can then be purified via HPLC.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the purified azide-modified peptide with an alkyne-containing molecule (e.g., a fluorescent dye).

Materials:

-

Purified azide-modified peptide

-

Alkyne-functionalized molecule of interest (1.5-5 equivalents)

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium Ascorbate (B8700270) solution (e.g., 1 M in water, prepared fresh)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional, but recommended)

-

Reaction Buffer: e.g., Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer.

-

Degassing equipment (e.g., nitrogen or argon line)

Methodology:

-

Reaction Setup:

-

Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Add the alkyne-functionalized molecule to the peptide solution. The molar excess may need optimization but typically ranges from 1.5 to 5 equivalents.

-

If using a ligand, add TBTA to a final concentration that is 5-fold higher than the copper concentration (e.g., for 1 mM CuSO₄, use 5 mM TBTA).

-

-

Degassing (Optional but Recommended):

-

Gently bubble an inert gas (argon or nitrogen) through the reaction mixture for 5-10 minutes to remove dissolved oxygen, which can interfere with the reaction.

-

-

Initiation of the 'Click' Reaction:

-

Add the CuSO₄ solution to the reaction mixture to achieve a final concentration of 0.1-1 mM.

-

Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM (maintaining a 5 to 10-fold excess over CuSO₄) to reduce Cu(II) to the catalytic Cu(I) species.

-

Gently mix the components.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. For challenging conjugations, the reaction can be left overnight. Reaction progress can be monitored by LC-MS or HPLC.

-

-

Purification:

-

Once the reaction is complete, the final conjugated peptide can be purified from excess reagents and byproducts using methods such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-L-Tyr(2-azidoethyl)-OH Hydrochloride: A Versatile Tool for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for H-L-Tyr(2-azidoethyl)-OH hydrochloride, an unnatural amino acid derivative at the forefront of bioconjugation and chemical biology.

Core Chemical Properties

This compound is a synthetically modified version of the amino acid L-tyrosine. The key modification is the introduction of a 2-azidoethyl group to the phenolic hydroxyl moiety, rendering it a powerful tool for "click chemistry." This bioorthogonal handle allows for the specific and efficient labeling of biomolecules in complex biological systems.

Summary of Chemical Properties:

While comprehensive experimental data for this compound is not extensively published in a single source, the following table summarizes its key identifiers and expected properties based on its structure and data from suppliers.

| Property | Value | Source/Comment |

| IUPAC Name | (S)-2-amino-3-(4-(2-azidoethoxy)phenyl)propanoic acid hydrochloride | --- |

| Synonyms | O-(2-azidoethyl)-L-tyrosine hydrochloride | --- |

| CAS Number | 1567845-62-8 | Commonly cited by suppliers.[1][2][3] |

| Molecular Formula | C₁₁H₁₅ClN₄O₃ | Derived from the structure. |

| Molecular Weight | 286.72 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white solid | Expected appearance for an amino acid derivative. |

| Solubility | Soluble in water. | As an amino acid hydrochloride, it is expected to be water-soluble.[4][5] The solubility of amino acids is generally influenced by the pH of the solution. |

| Melting Point | Decomposes at high temperatures (typically >200 °C) | Amino acids generally have high melting points and tend to decompose rather than melt sharply.[4] Specific data for this compound is not readily available. |

| Storage | Store at -20°C to -80°C, desiccated. | Recommended by suppliers to ensure stability.[6] |

Key Applications in Research and Drug Development

The primary utility of this compound lies in its azide (B81097) group, which serves as a bioorthogonal chemical handle. This allows for its participation in two highly efficient and specific ligation reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used click chemistry reaction that forms a stable triazole linkage between the azide-modified tyrosine and an alkyne-containing molecule.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry variant that utilizes strained cyclooctynes, making it suitable for live-cell labeling and in vivo applications where copper toxicity is a concern.

These reactions enable the site-specific incorporation of a wide range of functionalities into proteins and other biomolecules, including:

-

Fluorescent dyes for imaging and tracking.

-

Biotin tags for purification and detection.

-

Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.

-

Cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[]

-

Cross-linkers for studying protein-protein interactions.

The ability to genetically encode this unnatural amino acid into proteins allows for precise control over the location of the modification, a significant advantage over traditional, less specific bioconjugation methods.

Experimental Protocols and Methodologies

The use of this compound typically involves two stages: incorporation into a target protein and subsequent bioorthogonal ligation.

Incorporation of H-L-Tyr(2-azidoethyl)-OH into Proteins

The site-specific incorporation of this unnatural amino acid is achieved through the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's native machinery. This specialized synthetase recognizes H-L-Tyr(2-azidoethyl)-OH and charges it to its cognate tRNA, which in turn reads through a nonsense codon (e.g., an amber codon, UAG) that has been introduced at the desired location in the gene of interest.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is suitable for in vitro labeling of purified proteins containing O-(2-azidoethyl)-L-tyrosine.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Alkyne-functionalized probe (e.g., fluorescent dye, biotin-alkyne).

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution.

-

Reducing agent stock solution (e.g., sodium ascorbate).

-

Copper-chelating ligand stock solution (e.g., THPTA, TBTA) to stabilize the Cu(I) oxidation state and protect the protein.

Procedure:

-

To the azide-modified protein solution, add the alkyne-functionalized probe.

-

Add the copper-chelating ligand.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.

-

Incubate the reaction at room temperature for 1-4 hours.

-

The reaction can be quenched by the addition of a chelator like EDTA.

-

Purify the labeled protein using standard techniques such as size-exclusion chromatography to remove excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol is ideal for labeling proteins in live cells or in other environments where copper is cytotoxic.

Materials:

-

Azide-modified protein (can be in cell lysate, on the surface of live cells, or purified).

-

Strained alkyne probe (e.g., DBCO, BCN, or DIFO derivatives).

Procedure:

-

Add the strained alkyne probe to the sample containing the azide-modified protein.

-

Incubate the reaction under physiological conditions (e.g., 37°C for live cells) for 1-24 hours. The reaction time will depend on the concentration of the reactants and the specific strained alkyne used.

-

No catalyst or other reagents are required.

-

For in vitro reactions, the labeled protein can be purified if necessary. For cellular labeling, the cells can be washed to remove excess probe before downstream analysis.

Visualizing Workflows and Pathways

The following diagrams illustrate the logical workflows for the application of this compound in bioconjugation.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

- 1. gentaur.pl [gentaur.pl]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.cn [glpbio.cn]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide: H-L-Tyr(2-azidoethyl)-OH Hydrochloride

CAS Number: 1567845-62-8

This in-depth technical guide provides comprehensive information on H-L-Tyr(2-azidoethyl)-OH hydrochloride, a non-canonical amino acid crucial for advanced applications in chemical biology, drug discovery, and proteomics. This document is intended for researchers, scientists, and drug development professionals.

Core Compound Information

This compound, also known as 4-(2-azidoethoxy)-L-phenylalanine hydrochloride, is a synthetic derivative of the amino acid L-tyrosine. Its structure incorporates an azidoethyl group attached to the phenolic hydroxyl group of tyrosine. This modification introduces a bioorthogonal azide (B81097) handle, enabling its use in "click chemistry" reactions for the site-specific modification of proteins and other biomolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1567845-62-8 | [1] |

| Molecular Formula | C₁₁H₁₅ClN₄O₃ | N/A |

| Molecular Weight | 286.71 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Water: 11.67 mg/mL (40.70 mM) with sonication and warming to 60°C | [1] |

| Storage Conditions | Store at -20°C or -80°C under a nitrogen atmosphere, protected from moisture. | [1] |

Key Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile tool for the precise engineering of proteins. The embedded azide group serves as a chemical handle for bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

These reactions allow for the site-specific attachment of a wide array of molecules, including:

-

Fluorophores: For protein tracking and imaging studies.

-

Drug Molecules: To create antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios (DARs).

-

Polyethylene Glycol (PEG): For improving the pharmacokinetic properties of therapeutic proteins.

-

Cross-linking Agents: To study protein-protein interactions.

The ability to introduce these modifications at a specific, predetermined site within a protein overcomes the limitations of traditional bioconjugation methods that target native amino acid residues (e.g., lysine (B10760008) or cysteine), which often results in heterogeneous products.

Experimental Protocols

Site-Specific Incorporation of H-L-Tyr(2-azidoethyl)-OH into Proteins via Amber Codon Suppression

The most common method for incorporating H-L-Tyr(2-azidoethyl)-OH into a protein of interest (POI) is through the genetic code expansion technique known as amber codon suppression.[2][3][4][5][6] This process involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize the amber stop codon (UAG) and insert the non-canonical amino acid at that position during protein translation.

Experimental Workflow:

Detailed Protocol:

-

Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired location in the gene of interest using site-directed mutagenesis.

-

Vector Preparation: Clone the mutated gene into a suitable expression vector. This vector will be co-transformed with a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.

-

Transformation: Transform the expression host (e.g., E. coli) with both the plasmid containing the gene of interest and the plasmid for the orthogonal pair.

-

Cell Culture: Grow the transformed cells in a minimal medium to allow for controlled nutrient composition. Supplement the growth medium with H-L-Tyr(2-azidoethyl)-OH. The optimal concentration should be determined empirically but typically ranges from 1-10 mM.

-

Protein Expression: Induce protein expression using the appropriate inducer for your expression system (e.g., IPTG for the lac promoter).

-

Purification: Harvest the cells, lyse them, and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Verification: Confirm the successful incorporation of H-L-Tyr(2-azidoethyl)-OH at the desired site using mass spectrometry. The mass of the modified protein will be increased by the mass of the unnatural amino acid minus the mass of water.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

Once the protein containing the azide functionality is purified, it can be labeled with an alkyne-containing molecule of interest (e.g., a fluorescent dye, a drug molecule) via CuAAC.[7][8][9][10]

Reaction Scheme:

Detailed Protocol for Labeling a Purified Protein:

-

Prepare Stock Solutions:

-

Azide-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Alkyne-probe in a compatible solvent (e.g., DMSO).

-

Copper(II) sulfate (B86663) (CuSO₄) in water.

-

A reducing agent, such as sodium ascorbate (B8700270), in water (prepare fresh).

-

A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water to improve reaction efficiency and reduce protein damage.[11]

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Azide-containing protein.

-

Alkyne-probe (typically in 5-20 fold molar excess over the protein).

-

THPTA (to a final concentration of 1-5 mM).

-

CuSO₄ (to a final concentration of 0.1-1 mM).

-

-

Initiate the Reaction: Add freshly prepared sodium ascorbate (to a final concentration of 1-5 mM) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration to minimize potential protein degradation.

-

Purification: Remove the excess labeling reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or affinity chromatography.

-

Analysis: Confirm successful labeling by techniques such as SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy (if the label is chromophoric), or mass spectrometry.

Analytical Data (Representative)

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenylalanine ring, the α- and β-protons of the amino acid backbone, and the methylene (B1212753) protons of the azidoethyl group. The chemical shifts will be influenced by the solvent and the protonation state of the amine and carboxylic acid groups. |

| ¹³C NMR | Resonances for the carboxyl carbon, the aromatic carbons, the α- and β-carbons, and the carbons of the azidoethyl group. |

| Mass Spectrometry (ESI+) | A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with the molecular weight of the free base (C₁₁H₁₄N₄O₃, MW = 250.25). |

Conclusion

This compound is a powerful reagent that enables the site-specific modification of proteins with a high degree of precision. Its application through amber codon suppression, coupled with the efficiency and bioorthogonality of click chemistry, provides researchers and drug developers with a robust platform for creating well-defined protein conjugates for a wide range of applications in basic research and therapeutics. This guide provides a foundational understanding and practical protocols to facilitate the use of this valuable chemical tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 3. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code | Semantic Scholar [semanticscholar.org]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of H-L-Tyr(2-azidoethyl)-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of H-L-Tyr(2-azidoethyl)-OH hydrochloride, an unnatural amino acid derivative crucial for advancements in click chemistry and bioconjugation. The document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a valuable research tool, particularly as a building block in peptide synthesis and for the introduction of an azide (B81097) moiety into biological systems. The azide group serves as a chemical handle for "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise and efficient labeling and conjugation of biomolecules.[1][2] This guide outlines a robust and reproducible synthetic route starting from the readily available amino acid, L-tyrosine.

Synthetic Strategy

The synthesis of this compound is a multi-step process that can be logically divided into three key stages:

-

Protection of L-Tyrosine: The amino group of L-tyrosine is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in the subsequent steps.

-

O-Alkylation: The phenolic hydroxyl group of N-Boc-L-tyrosine is alkylated with a suitable 2-azidoethylating agent.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the desired hydrochloride salt of the final product.

This strategy ensures high yields and purity of the target compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used where noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Step 1: Synthesis of N-Boc-L-tyrosine

This procedure follows established methods for the N-protection of amino acids.

Protocol:

-

To a solution of L-tyrosine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate (B1210297) to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield N-Boc-L-tyrosine as a white solid.

| Parameter | Value |

| L-Tyrosine | 1.0 eq |

| Sodium Carbonate | 2.5 eq |

| (Boc)₂O | 1.1 eq |

| Solvent | Dioxane/Water (1:1) |

| Reaction Time | Overnight |

| Reaction Temperature | 0 °C to RT |

| Typical Yield | >90% |

Step 2: Synthesis of N-Boc-O-(2-azidoethyl)-L-tyrosine

This step involves the O-alkylation of the protected tyrosine with a 2-azidoethylating agent, such as 2-azidoethyl tosylate.

Protocol for 2-azidoethyl tosylate (if not commercially available):

-

Dissolve 2-azidoethanol (B47996) (1.0 eq) in anhydrous pyridine (B92270) and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 4-6 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 2-azidoethyl tosylate.

Protocol for O-alkylation:

-

Dissolve N-Boc-L-tyrosine (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add 2-azidoethyl tosylate (1.2 eq) and stir the mixture at 60-70 °C for 12-16 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-O-(2-azidoethyl)-L-tyrosine.

| Parameter | Value |

| N-Boc-L-tyrosine | 1.0 eq |

| 2-azidoethyl tosylate | 1.2 eq |

| Base | K₂CO₃ (2.0 eq) |

| Solvent | Anhydrous DMF |

| Reaction Time | 12-16 hours |

| Reaction Temperature | 60-70 °C |

| Typical Yield | 70-85% |

Step 3: Synthesis of this compound

This final step involves the acidic removal of the Boc protecting group.

Protocol:

-

Dissolve N-Boc-O-(2-azidoethyl)-L-tyrosine (1.0 eq) in a minimal amount of anhydrous dioxane.

-

Add a 4 M solution of HCl in dioxane (excess, e.g., 10 eq) and stir the mixture at room temperature for 2-4 hours.[3][4][5][6]

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Remove the solvent and excess HCl under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a white or off-white solid.

| Parameter | Value |

| Starting Material | 1.0 eq |

| Reagent | 4 M HCl in Dioxane (excess) |

| Solvent | Anhydrous Dioxane |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Room Temperature |

| Typical Yield | >95% |

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the tyrosine ring, the protons of the ethyl group, the α- and β-protons of the amino acid backbone, and the absence of the Boc group protons. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, confirming the structure. |

| Mass Spec (ESI+) | A molecular ion peak corresponding to the protonated form of the free amine [M+H]⁺. |

| FT-IR | Characteristic absorption bands for the azide group (~2100 cm⁻¹), the carboxylic acid, and the amine hydrochloride. |

Signaling Pathways and Applications

The primary application of this compound is in the field of chemical biology and drug development, where it is incorporated into peptides and proteins. The azide group then allows for conjugation to other molecules via click chemistry.

Caption: Application of H-L-Tyr(2-azidoethyl)-OH in bioconjugation via click chemistry.

Conclusion

The synthesis of this compound is a well-established process that provides a versatile tool for chemical biologists and medicinal chemists. The protocols detailed in this guide are designed to be reproducible and scalable for laboratory use. Careful execution of these steps and appropriate analytical characterization will ensure the successful preparation of this valuable unnatural amino acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Boc Deprotection - HCl [commonorganicchemistry.com]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Azidoethyl Functional Group in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of bioorthogonal functional groups into amino acids has revolutionized the study of proteins and peptides, enabling their site-specific modification within complex biological systems. Among these, the azide (B81097) moiety stands out for its small size, stability in biological media, and selective reactivity. This guide focuses specifically on the azidoethyl functional group when incorporated into amino acids, providing a comprehensive resource on its synthesis, incorporation into peptides, and subsequent application in bioconjugation, proteomics, and drug discovery. The azidoethyl group offers a flexible linker that extends the azide warhead from the peptide backbone, potentially enhancing its accessibility for bioorthogonal reactions.

Core Concepts: The Azide as a Bioorthogonal Handle

The azido (B1232118) group (–N₃) is considered bioorthogonal because it is virtually absent in biological systems and does not react with endogenous functional groups.[1] Its utility lies in its ability to undergo highly specific and efficient "click chemistry" reactions with a complementary alkyne partner.[2] This allows for the covalent labeling of azide-modified biomolecules with a wide array of probes, including fluorophores, biotin (B1667282), or drug molecules.[3]

There are two primary forms of azide-alkyne cycloaddition used in bioconjugation:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted triazole linkage.[4][5] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[4] While highly effective, the potential cytotoxicity of copper limits its application in living cells.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts rapidly with azides without the need for a catalyst.[7][8] The absence of a toxic metal makes SPAAC ideal for live-cell imaging and in vivo applications.[7]

Synthesis of Azidoethyl-Functionalized Amino Acids

A key building block for incorporating an azidoethyl group is Fmoc-N-(2-azidoethyl)glycine (Fmoc-Aeg(N3)-OH) . This non-canonical amino acid can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.

While commercially available from suppliers like Chem-Impex and BLD Pharm,[9][10] its synthesis can also be achieved in the laboratory. A general synthetic route involves the reaction of ethylenediamine (B42938) with a halogenated acetic acid, followed by protection of the amino groups and conversion of one to an azide. A more specific, though less detailed, patented method describes the synthesis of the methyl ester hydrochloride salt with a 47% yield and 97% purity.

A general representation of the synthesis of an Fmoc-protected azido amino acid is presented below. The synthesis of Fmoc-L-azidoalanine and Fmoc-L-azidohomoalanine has been reported with yields between 62-75% and 65-74% respectively, without the need for column chromatography.[11]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-(2-azidoethyl)glycine can be incorporated into peptides using standard Fmoc-based SPPS protocols. The azide group is stable to the basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).[12] However, it is crucial to avoid sulfur-containing scavengers during cleavage, as they can reduce the azide group.[4][13]

Experimental Protocol: Manual Fmoc-SPPS of an Azidoethyl-Containing Peptide

This protocol describes the manual synthesis of a peptide containing Fmoc-N-(2-azidoethyl)glycine on a Rink Amide resin.

-

Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour in a fritted syringe.[14]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 7 minutes, drain, and repeat for another 7 minutes to ensure complete removal of the Fmoc group from the resin's amine. Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).[14]

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-N-(2-azidoethyl)glycine (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative (yellow) result indicates complete coupling.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). Note: Avoid using thiol-based scavengers like dithiothreitol (B142953) (DTT).[13]

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the solution to separate the cleaved peptide from the resin.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).

Troubleshooting SPPS with Azido Amino Acids:

| Issue | Potential Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance from the azidoethyl group or peptide aggregation. | Double couple the azido amino acid; use a stronger coupling reagent like HATU; sonicate during coupling.[15] |

| Low Yield | Peptide aggregation on the resin. | Incorporate pseudoproline dipeptides or use a resin with a PEG linker to improve solvation.[16] |

| Side Product (-12 Da) | Reduction of the azide group during cleavage. | Ensure the absence of thiol-based scavengers in the cleavage cocktail. Use TIS as a scavenger.[13] |

Bioorthogonal Ligation: CuAAC and SPAAC

Once the azidoethyl-containing peptide or protein is synthesized and purified, the azide group is ready for bioorthogonal ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Experimental Protocol: CuAAC Labeling with an Alkyne-Biotin Probe

This protocol describes the labeling of an azidoethyl-containing peptide with an alkyne-functionalized biotin probe.

-

Prepare Reagents:

-

Azidoethyl-peptide stock solution (e.g., 1 mM in water or buffer).

-

Alkyne-biotin stock solution (e.g., 10 mM in DMSO).

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).[1]

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[1]

-

THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 100 mM in water).[1]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azidoethyl-peptide, alkyne-biotin, and buffer to the desired final concentrations. A 2- to 10-fold molar excess of the alkyne probe is typically used.

-

Add the THPTA ligand to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 0.2 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

-

-

Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

-

Purification: Purify the biotinylated peptide using RP-HPLC or a desalting column to remove excess reagents and catalyst.

-

Analysis: Confirm the conjugation by mass spectrometry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Experimental Protocol: SPAAC Labeling with a DBCO-Fluorophore

This protocol describes the labeling of an azidoethyl-containing protein with a DBCO-functionalized fluorescent dye.

-

Prepare Reagents:

-

Azidoethyl-protein stock solution in a suitable buffer (e.g., PBS, pH 7.4).

-

DBCO-fluorophore stock solution (e.g., 10 mM in DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azidoethyl-protein and DBCO-fluorophore. A 5- to 20-fold molar excess of the DBCO probe is often used.

-

-

Incubation: Incubate the reaction at room temperature or 37°C for 1-12 hours, protected from light. Reaction time will depend on the specific cyclooctyne and the protein.[6]

-

Purification: Remove unreacted DBCO-fluorophore by dialysis or using a desalting column.

-

Analysis: Confirm labeling by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

Quantitative Data

Reaction Kinetics: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC often depends on the experimental context, with reaction kinetics being a key consideration. The efficiency of these reactions is described by their second-order rate constants (k₂).

| Reaction Type | Reactants | Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |

| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | Requires a copper(I) catalyst. Fast and high-yielding. |

| SPAAC | Benzyl Azide + BCN | ~0.06 - 0.1 | Slower kinetics but copper-free.[11] |

| SPAAC | Benzyl Azide + DIBO | ~0.3 - 0.7 | Faster than BCN due to increased ring strain.[11] |

| SPAAC | Benzyl Azide + DBCO | ~0.6 - 1.0 | Generally the fastest of the common cyclooctynes.[11] |

| SPAAC | Peptide with azidoethyl group + DBCO | 0.34 | Measured in HBS buffer at 25°C.[17] |

| SPAAC | Peptide with azidolysine + DBCO | 2.6 | The hydrophobic interaction between the lysine (B10760008) side chain and DBCO may facilitate the reaction.[17] |

Note: Reaction rates are dependent on the specific reactants, solvent, temperature, and, in the case of CuAAC, the ligand used.

Stability of the Azidoethyl Group

The azide functional group is generally stable under physiological conditions. However, its stability can be compromised under certain chemical conditions.

| Condition | Stability | Notes |

| pH | Stable over a wide pH range. | Hydrolysis can occur at very low or high pH, but is generally slow under typical biological and experimental conditions.[18] |

| Temperature | Thermally stable at physiological and typical reaction temperatures. | Thermal decomposition to a nitrene generally requires temperatures above 175°C.[19] |

| Reducing Agents | Susceptible to reduction. | Thiol-containing reagents (e.g., DTT, β-mercaptoethanol) can reduce azides to amines, especially during peptide cleavage from solid support.[13] Phosphines (e.g., triphenylphosphine) also readily reduce azides (Staudinger ligation).[20] |

| Light | Can undergo photodecomposition. | Alkyl azides can decompose under UV irradiation or even prolonged exposure to laboratory light, potentially forming imines and other byproducts.[21][22] Reactions should be protected from light where possible. |

Applications in Research and Drug Development

Mapping Protein-Protein Interactions (PPIs)

Azidoethyl-functionalized amino acids can be incorporated into a "bait" protein to identify its interaction partners. After allowing the bait protein to interact with its cellular partners, the complex can be covalently trapped using a bifunctional linker via click chemistry. The interacting proteins can then be identified by mass spectrometry.

Investigating GPCR Signaling

While a specific example using an azidoethyl-proline to study GPCR signaling was not found, a closely related application demonstrates the power of this approach. The photoactivatable and azido-containing amino acid, p-azido-L-phenylalanine (azF), has been incorporated into GPCRs to map the interfaces of receptor complexes.[23][24] For example, by incorporating azF at various positions in the transmembrane domains of the mGluR2 receptor, researchers were able to identify the specific residues that interact with the 5-HT₂A receptor in a heterodimer.[23] This highlights how azido-functionalized amino acids can be used as molecular rulers to probe the structure and dynamics of signaling complexes.

Conclusion

The azidoethyl functional group is a versatile and powerful tool for chemical biologists and drug development professionals. Its straightforward incorporation into peptides via SPPS and its efficient and specific reactivity in bioorthogonal click chemistry reactions enable a wide range of applications, from fundamental studies of protein interactions to the development of novel biotherapeutics. By understanding the synthesis, reaction kinetics, and stability of this functional group, researchers can effectively harness its potential to advance their scientific goals.

References

- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.uci.edu [chem.uci.edu]

- 15. researchgate.net [researchgate.net]

- 16. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Organic azide - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Unexpected photolytic decomposition of alkyl azides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]

The Azido-Tyrosine Toolbox: A Technical Guide to Click Chemistry Applications in Modern Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids into proteins has unlocked unprecedented control over protein engineering, enabling the introduction of novel functionalities for a myriad of applications. Among these, azido-tyrosine derivatives have emerged as a powerful tool, providing a bioorthogonal handle for "click" chemistry. This technical guide delves into the core applications of azido-tyrosine derivatives, offering a comprehensive overview of their synthesis, incorporation into proteins, and subsequent modification via copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. We provide detailed experimental protocols, quantitative data for reaction optimization, and logical workflows to guide researchers in leveraging this versatile technology.

Introduction to Azido-Tyrosine and Click Chemistry

The azide (B81097) functional group, being small, abiotic, and highly selective in its reactivity, is an ideal bioorthogonal handle for chemical modifications in complex biological systems. Azido-tyrosine, an analog of the natural amino acid tyrosine, can be site-specifically incorporated into a protein's primary sequence using engineered aminoacyl-tRNA synthetase/tRNA pairs. This provides a powerful method to introduce an azide group at a predetermined position, offering precise control over the location of subsequent modifications.

"Click chemistry," a term coined by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and aqueous environments. The most prominent examples used in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a stable triazole linkage between the azido-tyrosine residue and an alkyne-containing molecule, which can be a fluorescent probe, a polyethylene (B3416737) glycol (PEG) chain, a drug molecule, or a cross-linking agent.

Synthesis and Incorporation of Azido-Tyrosine

The synthesis of azido-tyrosine derivatives, such as 3-azido-L-tyrosine, typically involves multi-step organic synthesis starting from L-tyrosine. While detailed protocols can vary, a general approach involves the protection of the amino and carboxyl groups, followed by an electrophilic azidation of the phenol (B47542) ring.

The site-specific incorporation of azido-tyrosine into proteins is achieved through the use of an orthogonal translation system. This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the azido-tyrosine and charges it onto an orthogonal suppressor tRNA. This tRNA, in turn, recognizes a nonsense codon (e.g., the amber codon, UAG) that has been introduced at the desired site in the gene encoding the protein of interest. This allows for the production of a protein with a single, precisely placed azido-tyrosine residue.

General Experimental Workflow for Azido-Tyrosine Incorporation

The following diagram illustrates a typical workflow for the expression of a protein containing a site-specifically incorporated azido-tyrosine residue.

Caption: A generalized workflow for the site-specific incorporation of azido-tyrosine into a target protein.

Click Chemistry Modification of Azido-Tyrosine Containing Proteins

Once the azido-tyrosine-containing protein is expressed and purified, it can be readily modified using either CuAAC or SPAAC. The choice between these two methods depends on the specific application, with SPAAC being the preferred method for reactions in living cells due to the cytotoxicity of the copper catalyst required for CuAAC.

Quantitative Comparison of CuAAC and SPAAC

The efficiency and kinetics of click reactions are crucial for successful bioconjugation. The following table summarizes key quantitative parameters for CuAAC and SPAAC reactions, providing a basis for experimental design.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Rate | Very Fast (Second-order rate constants: 10² - 10⁴ M⁻¹s⁻¹) | Fast to Very Fast (Second-order rate constants: 10⁻³ - 10³ M⁻¹s⁻¹) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Limited in vivo due to copper toxicity | High, suitable for live-cell imaging |

| Typical Yield | High (>90%) | High (>90%) |

| Alkyne Reactant | Terminal Alkynes | Cyclooctynes (e.g., DBCO, BCN, DIFO) |

| Side Reactions | Potential for oxidative damage to proteins | Minimal |

Experimental Protocols

The following sections provide detailed protocols for the fluorescent labeling of an azido-tyrosine containing protein using both CuAAC and SPAAC.

This protocol is suitable for in vitro labeling of purified proteins.

Materials:

-

Azido-tyrosine containing protein (1-10 mg/mL in a copper-compatible buffer, e.g., phosphate (B84403) buffer, pH 7.4)

-

Alkyne-fluorophore (10 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

-

Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)

-

Purification column (e.g., size-exclusion or affinity chromatography)

Procedure:

-

In a microcentrifuge tube, combine the azido-tyrosine containing protein with the alkyne-fluorophore. A 10- to 50-fold molar excess of the alkyne-fluorophore is typically used.

-

Prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA premix to the protein-alkyne mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

Purify the labeled protein from excess reagents using an appropriate chromatography method.

-

Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

This protocol is suitable for both in vitro and in-cell labeling.

Materials:

-

Azido-tyrosine containing protein (in a suitable buffer, e.g., PBS, pH 7.4) or cells expressing the protein.

-

Strained alkyne-fluorophore (e.g., DBCO-fluorophore) (10 mM stock in DMSO).

-

Purification column (for in vitro reactions).

Procedure (In Vitro):

-

Combine the azido-tyrosine containing protein with the strained alkyne-fluorophore. A 5- to 20-fold molar excess of the alkyne-fluorophore is recommended.

-

Incubate the reaction at room temperature or 37°C for 1-12 hours. Reaction times may vary depending on the specific strained alkyne used.

-

Purify the labeled protein as described for the CuAAC protocol.

-

Analyze the labeling efficiency.

Procedure (In-Cell):

-

Culture cells expressing the azido-tyrosine containing protein.

-

Add the strained alkyne-fluorophore directly to the cell culture medium to a final concentration of 10-100 µM.

-

Incubate the cells for 1-4 hours at 37°C.

-

Wash the cells with PBS to remove excess fluorophore.

-

The cells can now be imaged using fluorescence microscopy or lysed for further analysis by SDS-PAGE and in-gel fluorescence.

Applications in Drug Discovery and Proteomics

The ability to site-specifically label proteins with azido-tyrosine and subsequently modify them with click chemistry has numerous applications in drug discovery and proteomics.

Identifying Protein-Protein Interactions

A protein of interest containing an azido-tyrosine residue can be used as bait to identify its binding partners within a cell. The azide group can be clicked to a molecule containing a photo-crosslinker and a biotin (B1667282) tag. Upon UV irradiation, the photo-crosslinker will covalently trap interacting proteins, which can then be isolated using streptavidin affinity chromatography and identified by mass spectrometry.

Caption: A workflow for identifying protein interaction partners using an azido-tyrosine labeled protein.

Enzyme Activity Profiling

Azido-tyrosine can be incorporated into the active site of an enzyme. Subsequent click chemistry with a fluorescently labeled substrate analog can be used to monitor enzyme activity and screen for inhibitors.

Antibody-Drug Conjugates (ADCs)

The precise placement of a cytotoxic drug onto an antibody is crucial for the efficacy and safety of ADCs. Incorporating azido-tyrosine into an antibody allows for the site-specific conjugation of a drug molecule via click chemistry, leading to a homogeneous population of ADCs with a defined drug-to-antibody ratio.

Conclusion

The combination of site-specific azido-tyrosine incorporation and click chemistry provides a robust and versatile platform for protein modification. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to apply this powerful technology to their specific research questions in areas ranging from fundamental cell biology to the development of next-generation therapeutics. The continued development of new click chemistry reagents and orthogonal translation systems will undoubtedly expand the capabilities of this exciting field.

A Technical Guide to Site-Specific Protein Modification: Core Principles and Methodologies for Researchers and Drug Development Professionals

Abstract

Site-specific protein modification has emerged as an indispensable tool in chemical biology, enabling precise control over protein structure and function. This technical guide provides an in-depth overview of the core methodologies for achieving site-specific protein modification, with a particular focus on their applications in research and drug development. We delve into the principles and protocols of chemoenzymatic modifications, genetic code expansion, and bioorthogonal chemistry. Quantitative data on the efficiency and kinetics of these methods are summarized for comparative analysis. Furthermore, we present detailed experimental protocols for key techniques and illustrate the application of these methods in dissecting complex biological processes through diagrams of signaling pathways. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of site-specific protein engineering.

Introduction

The ability to introduce precise chemical modifications into proteins at specific sites has revolutionized our capacity to study and manipulate biological systems. Traditional methods for protein modification often rely on reactions targeting the side chains of naturally occurring amino acids, such as lysines or cysteines. However, the abundance of these residues typically leads to heterogeneous products with modifications at multiple, often undesired, locations.[1] Site-specific protein modification techniques overcome this limitation by enabling the introduction of a wide array of functionalities—including fluorescent probes, crosslinkers, post-translational modifications (PTMs), and therapeutic payloads—at a single, defined position within a protein.[2][3]

This precision has profound implications for basic research, allowing for detailed investigations of protein structure, function, and dynamics. In the realm of drug development, site-specific modification is particularly crucial for the generation of next-generation biotherapeutics, such as antibody-drug conjugates (ADCs), where the precise attachment of a drug payload is critical for efficacy and safety.[4][5][6]

This guide will explore the three primary pillars of site-specific protein modification: chemoenzymatic methods, genetic code expansion, and bioorthogonal chemistry. We will provide a detailed examination of the underlying principles, experimental considerations, and practical applications of each approach.

Chemoenzymatic Methods

Chemoenzymatic methods capitalize on the exquisite specificity of enzymes to direct chemical modifications to a target protein.[7][8] These techniques typically involve the enzymatic recognition of a specific peptide tag or amino acid sequence, followed by the covalent attachment of a molecule of interest.

Sortase-Mediated Ligation (SML)

Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, is a widely used enzyme for protein ligation.[9] It recognizes a specific sorting signal, typically LPXTG, at the C-terminus of a target protein. SrtA cleaves the peptide bond between the threonine and glycine (B1666218) and subsequently ligates the C-terminus of the target protein to the N-terminus of a second molecule containing an N-terminal glycine residue.[10][11] This process is reversible, which can limit reaction yields.[12] However, strategies such as using depsipeptide substrates or metal-assisted ligation have been developed to drive the reaction towards the ligated product.[12][13]

| Sortase A Variant | Substrate 1 (Concentration) | Substrate 2 (Concentration) | Reaction Time | Yield (%) | Reference |

| SrtA (Wild-Type) | GFP-LPETG-His (1:1 to 1:5 molar ratio to peptide) | Glycine-containing peptide | 24 h | ~90 | [11] |

| SrtA (Wild-Type) | rnpA-LPET | GFP-GGG | 1 h | Not specified, visible on SDS-PAGE | [10] |

| Srt4M | NTD peptide (100 µM) | CTD peptide (100 µM) | 15 min | High | [7][14] |

| SrtA (Metal-Assisted) | Peptide substrate (100 µM) | Diglycine nucleophile (100 µM) | 3 h | ~38 (without Ni2+), >80 (with Ni2+) | [13] |

Materials:

-

Purified target protein with a C-terminal LPXTG tag (e.g., LPETG).

-

Synthetic peptide with an N-terminal glycine and a fluorescent label.

-

Recombinant Sortase A (e.g., SrtA 7M mutant for enhanced activity).

-

Sortase reaction buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂.

-

Quenching buffer: 100 mM EDTA, pH 8.0.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the target protein (final concentration 10-50 µM) and the fluorescently labeled peptide (final concentration 100-500 µM, 5-10 fold molar excess).

-

Enzyme Addition: Add Sortase A to a final concentration of 1-10 µM. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Monitor the reaction progress by SDS-PAGE or mass spectrometry.

-

Quenching: Stop the reaction by adding quenching buffer to chelate the Ca²⁺ ions, which are essential for SrtA activity.

-

Purification: Purify the fluorescently labeled protein from the unreacted peptide and Sortase A using an appropriate chromatography method (e.g., size-exclusion chromatography or affinity chromatography if the target protein has a purification tag).

Troubleshooting:

-

Low Ligation Efficiency: Increase the concentration of the glycine-containing peptide, prolong the incubation time, or use a more active SrtA variant. Ensure the termini to be ligated are accessible.[8][10]

-

Protein Precipitation: Perform the reaction at a lower temperature or in the presence of stabilizing additives like glycerol.

Expressed Protein Ligation (EPL)

Expressed protein ligation is a powerful semisynthetic method that allows for the ligation of a recombinant protein to a synthetic peptide.[15][16][17] This technique relies on the generation of a protein with a C-terminal thioester, which is typically achieved using an intein-based expression system.[18][19][20] The protein thioester then undergoes a chemoselective native chemical ligation (NCL) with a synthetic peptide containing an N-terminal cysteine residue, forming a native peptide bond.[21][22]

Materials:

-

Expression vector containing the gene of interest fused to an intein and a chitin-binding domain (CBD).

-

E. coli expression strain (e.g., BL21(DE3)).

-

Chitin (B13524) resin.

-

Cleavage buffer: 50 mM HEPES, pH 7.0, 150 mM NaCl, 1 mM EDTA, 50 mM 2-mercaptoethanesulfonic acid (MESNA).

-

Synthetic peptide with an N-terminal cysteine.

-

Ligation buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA.

Procedure:

-

Protein Expression and Purification: Express the intein-fusion protein in E. coli and purify it on a chitin resin column.

-

On-Column Cleavage: Induce intein-mediated cleavage by incubating the resin with cleavage buffer containing MESNA. This will release the target protein with a C-terminal thioester. Elute the protein thioester from the column.

-

Ligation Reaction: Immediately mix the eluted protein thioester with a 2- to 10-fold molar excess of the N-terminal cysteine peptide in ligation buffer.

-

Incubation: Incubate the reaction at room temperature or 4°C overnight.

-

Purification: Purify the ligated protein product from unreacted starting materials and byproducts using chromatography.

Troubleshooting:

-

Inefficient Cleavage: Optimize the MESNA concentration and incubation time. Ensure the cleavage buffer conditions are optimal for intein activity.

-

Low Ligation Yield: Increase the concentration of the cysteine peptide. Ensure the protein thioester is freshly prepared and has not hydrolyzed. The presence of a C-terminal glycine on the thioester-containing fragment can accelerate the reaction.[20]

Caption: Workflow for Expressed Protein Ligation (EPL).

Genetic Code Expansion

Genetic code expansion allows for the site-specific incorporation of unnatural amino acids (UAAs) with diverse functionalities directly into proteins during translation.[23][24][25] This is achieved by repurposing a stop codon (typically the amber codon, UAG) to encode for a UAA.[26] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, where the aaRS specifically charges the tRNA with the UAA, and the tRNA's anticodon recognizes the repurposed codon.[27][28]

| Unnatural Amino Acid | Expression System | Incorporation Efficiency (%) | Reference |

| p-azido-L-phenylalanine (AzF) | Mammalian cells (HEK293) | ~20-60 (depending on conditions) | [15] |

| O-propargyl-l-tyrosine (OpgY) | E. coli | Not specified, but sufficient for labeling | [25] |

| Various UAAs | Yeast | Tens of mg/L yield after optimization | [13] |

| Various UAAs | Mammalian cells | 17- to 20-fold increase with engineered eRF1 | [29] |

Materials:

-

Expression vector for the protein of interest with a UAG codon at the desired site.

-

Plasmid encoding the orthogonal aaRS/tRNA pair.

-

Mammalian cell line (e.g., HEK293T).

-

Transfection reagent.

-

Cell culture medium supplemented with the UAA (e.g., 1 mM p-azidophenylalanine).

Procedure:

-

Plasmid Preparation: Prepare high-quality plasmids for both the target protein and the aaRS/tRNA pair.

-

Cell Culture and Transfection: Seed the cells in a culture plate. Co-transfect the cells with the two plasmids using a suitable transfection reagent.

-

UAA Supplementation: Add the UAA to the cell culture medium.

-

Protein Expression: Incubate the cells for 24-72 hours to allow for protein expression.

-

Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the UAA-containing protein using standard methods.

Troubleshooting:

-

Low Protein Yield: Optimize the ratio of the two plasmids, the concentration of the UAA, and the transfection efficiency.[15] Using a host strain with a modified genome (e.g., knockout of release factor 1) can improve efficiency.[24]

-

Nonsense Suppression without UAA: Ensure the aaRS is highly specific for the UAA and does not recognize natural amino acids.

Caption: Core components of genetic code expansion.

Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[30] These reactions are highly specific and involve pairs of mutually reactive functional groups that are abiotic. Once a UAA with a bioorthogonal handle is incorporated into a protein, it can be selectively labeled with a probe containing the complementary reactive group.

Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click" reaction.[1] It involves the reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that utilizes strained cyclooctynes, making it more suitable for live-cell imaging.[31][32]

| Reaction | Reactant 1 | Reactant 2 | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| CuAAC | Azide | Terminal Alkyne | 10² - 10⁴ | [26] |

| SPAAC | Azide | Cyclooctyne (DBCO) | ~0.6 - 1.0 | [31] |

| SPAAC | Azide | Cyclooctyne (DIBO) | ~0.3 - 0.7 | [31] |

| SPAAC | Azide | Cyclooctyne (BCN) | ~0.06 - 0.1 | [31] |

| Tetrazine Ligation | Tetrazine | trans-Cyclooctene (TCO) | 1 - 10⁴ | [15] |

| Tetrazine Ligation | Tetrazine | Bicyclononyne (BCN) | ~10⁻² - 10 | [33] |

Materials:

-

Purified protein containing a bioorthogonal handle (e.g., p-azidophenylalanine).

-

Fluorescent dye with a complementary reactive group (e.g., DBCO-fluorophore for SPAAC).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup: Dissolve the UAA-containing protein in the reaction buffer to a final concentration of 10-50 µM.

-

Probe Addition: Add the fluorescent dye-alkyne conjugate to the protein solution. A 2- to 10-fold molar excess of the dye is typically used.

-

Incubation: Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction time will depend on the specific bioorthogonal reaction and the concentrations of the reactants.

-

Purification: Remove the excess, unreacted dye by size-exclusion chromatography or dialysis.

-

Analysis: Confirm the labeling by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.

Troubleshooting:

-

Incomplete Labeling: Increase the concentration of the labeling reagent, extend the reaction time, or ensure the UAA is accessible on the protein surface. For CuAAC, ensure the copper catalyst is active and use a copper-chelating ligand to prevent protein damage.[34]

-

Non-specific Labeling: This can be an issue, particularly with highly reactive probes. Include a control reaction with a wild-type protein lacking the UAA to assess the level of non-specific binding.[2]

Applications in Dissecting Signaling Pathways

Site-specific protein modification is a powerful tool for dissecting the complex molecular events that govern cellular signaling. By introducing specific modifications or probes into signaling proteins, researchers can gain unprecedented insights into their regulation and function.

Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis.[35] The canonical Wnt/β-catenin pathway is regulated by a series of post-translational modifications, particularly phosphorylation and ubiquitination, which control the stability of the key signaling molecule β-catenin.[1][8][10][11][14][16][17][20][23][24][36][37] Site-specific modification techniques can be used to introduce or mimic these PTMs to study their impact on β-catenin stability and downstream signaling.

Caption: Simplified Wnt/β-catenin signaling pathway.

GPCR Signaling

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are major drug targets.[29][36][38][39] Their signaling is tightly regulated by PTMs, including phosphorylation, ubiquitination, and palmitoylation.[29][33][36][38] Site-specific labeling of GPCRs with fluorescent probes can be used to track their trafficking and internalization upon ligand binding.

Caption: Overview of GPCR signaling and desensitization.

EGFR Signaling

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation and survival.[39][40] Its activation is controlled by ligand binding, dimerization, and autophosphorylation of its intracellular kinase domain.[5][19][38] Introducing unnatural amino acids into the activation loop of the EGFR kinase domain can be used to probe the conformational changes that accompany receptor activation.[5]

Caption: EGF receptor activation and signaling.

Conclusion

Site-specific protein modification has become an essential technology in the life sciences, providing an unparalleled level of control over protein chemistry. The methodologies outlined in this guide—chemoenzymatic ligation, genetic code expansion, and bioorthogonal chemistry—offer a versatile toolkit for addressing a wide range of biological questions and for engineering novel protein-based therapeutics. As these techniques continue to evolve, they will undoubtedly open up new frontiers in our ability to understand and manipulate the complex molecular machinery of life.

References

- 1. Functional regulation of Wnt protein through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. roboklon.com [roboklon.com]

- 9. Kinetics and Optimization of the Lysine-Isopeptide Bond Forming Sortase Enzyme from Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of Wnt signaling and control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 17. (PDF) Regulation of Wnt/β-catenin signaling by posttranslational modifications (2014) | Chenxi Gao | 228 Citations [scispace.com]

- 18. neb.com [neb.com]

- 19. Conformational landscape of the epidermal growth factor receptor kinase reveals a mutant specific allosteric pocket - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01262H [pubs.rsc.org]

- 20. Regulation of Wnt/β-catenin signaling by posttranslational modifications - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 21. researchgate.net [researchgate.net]

- 22. Expressed protein ligation: a resourceful tool to study protein structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]